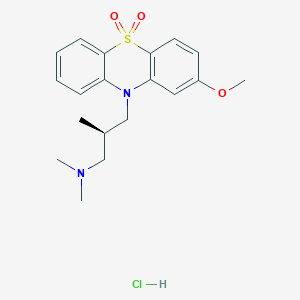
N-(4-nitrophenyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)pyridin-4-amine: is an organic compound that features a pyridine ring substituted with an amino group at the 4-position and a nitrophenyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Pyridin-4-amine: The synthesis of N-(4-nitrophenyl)pyridin-4-amine can begin with the nitration of pyridin-4-amine. This involves treating pyridin-4-amine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the phenyl ring.
Coupling Reaction: Another method involves a coupling reaction between 4-nitroaniline and pyridin-4-amine. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: N-(4-nitrophenyl)pyridin-4-amine can undergo reduction reactions to convert the nitro group to an amino group, forming N-(4-aminophenyl)pyridin-4-amine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents. For example, treatment with nucleophiles like thiols or amines can lead to the formation of corresponding thioethers or secondary amines.
Oxidation: Oxidation of this compound can lead to the formation of nitroso or nitro derivatives, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: N-(4-aminophenyl)pyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-nitrophenyl)pyridin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the development of materials with specific electronic or optical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(4-aminophenyl)pyridin-4-amine: This compound is similar but has an amino group instead of a nitro group, which affects its reactivity and biological activity.
N-(4-methylphenyl)pyridin-4-amine: The presence of a methyl group instead of a nitro group results in different chemical properties and applications.
N-(4-chlorophenyl)pyridin-4-amine:
Uniqueness: N-(4-nitrophenyl)pyridin-4-amine is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)pyridin-4-amine |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8H,(H,12,13) |
Clé InChI |
JOKLFEDBHGTZLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


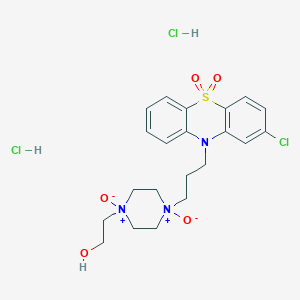
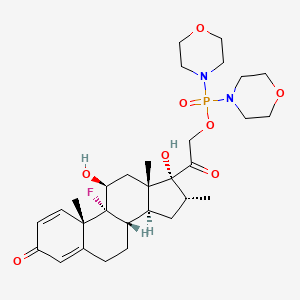
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
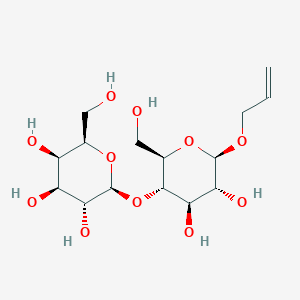
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
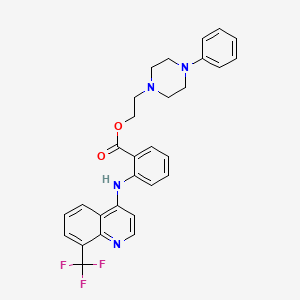
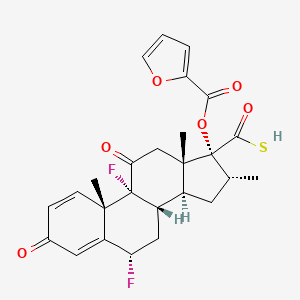
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)
![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)

![(1R,2S,7S,8S,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde](/img/structure/B13421837.png)
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)
